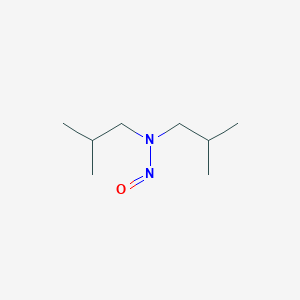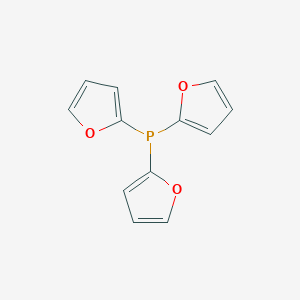
Tri(2-furyl)phosphine
概要
説明
Tri(2-furyl)phosphine, also known as TFP or Tri-2-furanylphosphine, is a phosphine ligand used in transition-metal mediated organic synthesis . It has the empirical formula C12H9O3P and a molecular weight of 232.17 .
Molecular Structure Analysis
The molecular structure of Tri(2-furyl)phosphine involves one phosphorus atom and three furyl groups . The furyl rings from neighboring TFP ligands can form a so-called stacking structure .Chemical Reactions Analysis
Tri(2-furyl)phosphine is used in various palladium-catalyzed cross-coupling reactions such as Heck, Stille, and Suzuki reactions . It is particularly used in Wittig reactions to improve (Z) selectivity .Physical And Chemical Properties Analysis
Tri(2-furyl)phosphine is a solid substance with a melting point between 59-64°C . It is white to off-white in color .科学的研究の応用
Coordination with Metal Clusters and Complexes:
- Tri(2-furyl)phosphine demonstrates excellent coordination properties with various metal clusters, such as ruthenium, manganese, and osmium. It has been observed to facilitate the formation of new metallophosphorus clusters, exhibiting diverse coordination modes with phosphorus-containing moieties (Wong, Ting, & Lin, 2003).
Formation of Novel Complexes:
- This compound is used in synthesizing new phosphine derivatives and complexes with metals like iron, palladium, and mercury. These new complexes have been characterized for their structure and potential applications in various chemical reactions (Artem’ev et al., 2016).
Catalytic Applications:
- Tri(2-furyl)phosphine has shown effectiveness as a ligand in catalytic reactions. Its coordination with palladium, for instance, has been studied for the alkoxycarbonylation of alkynes, demonstrating high regioselectivity and good reaction rates under mild conditions (Scrivanti et al., 2000).
Crystal Structure Analysis:
- The crystal structures of various complexes formed with tri(2-furyl)phosphine have been extensively studied. These analyses provide valuable insights into the molecular geometry and bonding characteristics of these complexes (Allen, Nowell, & Taylor, 1985).
Synthesis of Novel Phosphine Oxides:
- Research has also focused on the oxidation products of tri(2-furyl)phosphine, such as tri-2-furyl-phosphine oxide. These studies contribute to understanding the chemical properties and potential applications of these compounds (Jenkins, Sykora, & Assefa, 2007).
Phosphorus-Carbon Bond Cleavage:
- There is significant interest in the cleavage of phosphorus-carbon bonds in tri(2-furyl)phosphine, leading to the formation of various organometallic complexes. These studies contribute to the broader understanding of bond activation and cleavage in organophosphorus chemistry (Begum et al., 2008).
Structural Characterization of Phosphonium Salts:
- The synthesis and structural characterization of organotri(2-furyl)phosphonium salts have been explored, revealing significant insights into the intramolecular interactions and bonding patterns in these compounds (Allen, Coles, Light, & Hursthouse, 2004).
Applications in Medicinal Chemistry:
- While the direct application in medicinal chemistry is limited, the coordination chemistry and properties of tri(2-furyl)phosphine and its derivatives provide valuable knowledge that could be applicable in the development of pharmaceuticals.
Safety And Hazards
将来の方向性
特性
IUPAC Name |
tris(furan-2-yl)phosphane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9O3P/c1-4-10(13-7-1)16(11-5-2-8-14-11)12-6-3-9-15-12/h1-9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLQYXUGCCKQSRJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)P(C2=CC=CO2)C3=CC=CO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9O3P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00334690 | |
| Record name | Tri(2-furyl)phosphine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00334690 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tri(2-furyl)phosphine | |
CAS RN |
5518-52-5 | |
| Record name | Tri(2-furyl)phosphine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00334690 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | tris(furan-2-yl)phosphane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


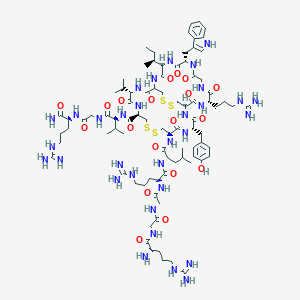
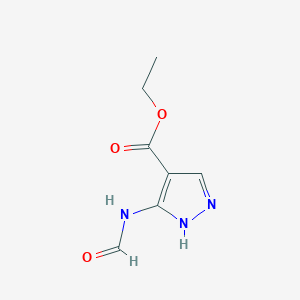
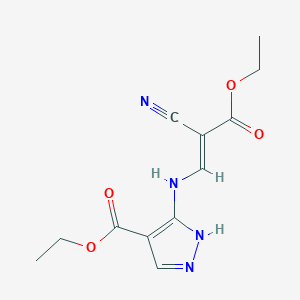
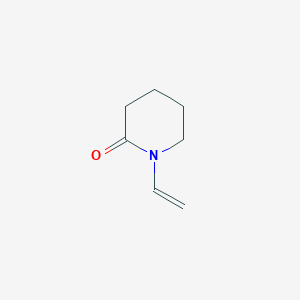
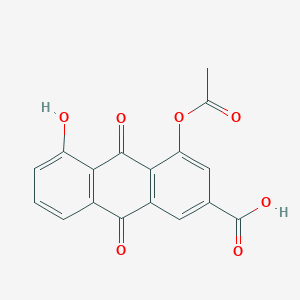
![4-[Tert-butyl(dimethyl)silyl]oxypent-1-en-3-one](/img/structure/B125276.png)
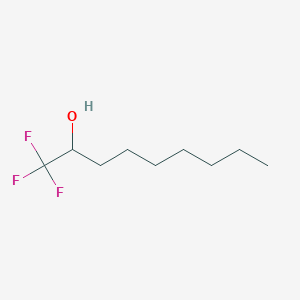
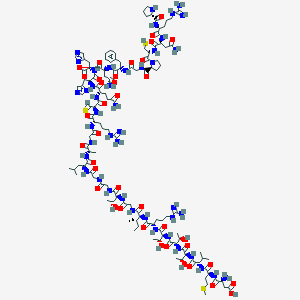
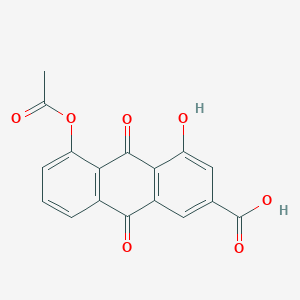
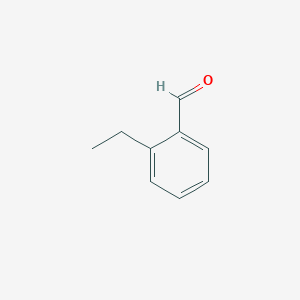
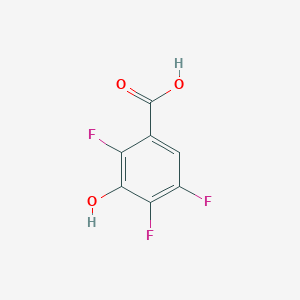
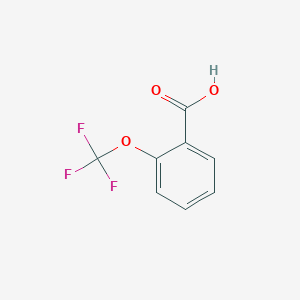
![Bis[(2-chlorophenyl)sulfanyl]methylidenecyanamide](/img/structure/B125295.png)
